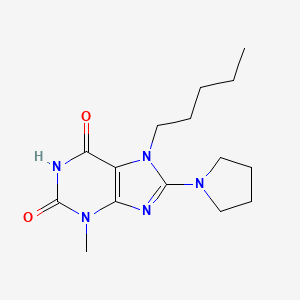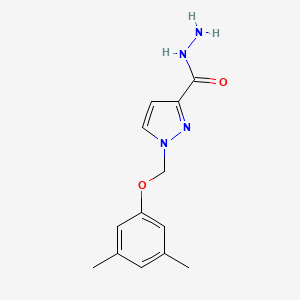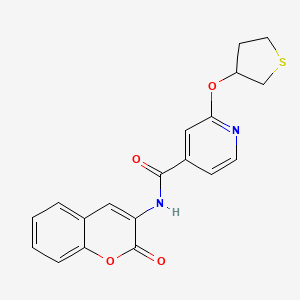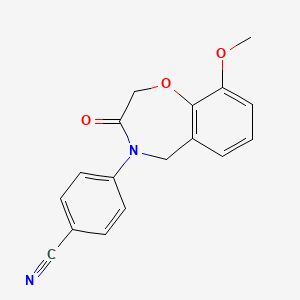
3-methyl-7-pentyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-pentyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Methylpentynol, is a chemical compound that has been widely studied in scientific research for its potential applications in the field of medicine. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further exploration.
Mécanisme D'action
The exact mechanism of action of Methylpentynol is not fully understood, but it is believed to act on the GABA-A receptor, increasing the activity of this receptor and leading to sedative and hypnotic effects.
Biochemical and Physiological Effects:
Methylpentynol has been found to have a range of biochemical and physiological effects. It has been shown to decrease the activity of the central nervous system, leading to sedation and hypnosis. Additionally, it has been shown to have analgesic properties, reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methylpentynol in lab experiments is that it has been extensively studied and its effects are well-known. Additionally, it has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are several future directions for research on Methylpentynol. One potential direction is to study its potential as a sleep aid, particularly in individuals with insomnia. Additionally, further research could explore its potential as a pain reliever, potentially leading to the development of new analgesic drugs. Finally, research could explore the potential of Methylpentynol in the treatment of anxiety and other mood disorders.
Méthodes De Synthèse
The synthesis of Methylpentynol involves the reaction of 7-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with pyrrolidine and pentylmagnesium bromide. The resulting compound is then purified through a series of recrystallization steps.
Applications De Recherche Scientifique
Methylpentynol has been extensively studied for its potential applications in the field of medicine. It has been found to have sedative and hypnotic properties, making it a potential candidate for use as a sleep aid. Additionally, it has been shown to have analgesic properties, making it a potential candidate for use as a pain reliever.
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-3-4-5-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-7-9-19/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKLJGXLMLRLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-pentyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)


![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)


![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)


![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)

